molecular formula C7H7BrClNO B6305950 1-(5-Bromo-2-chloropyridin-4-yl)ethanol CAS No. 1823421-44-8

1-(5-Bromo-2-chloropyridin-4-yl)ethanol

Cat. No.: B6305950
CAS No.: 1823421-44-8
M. Wt: 236.49 g/mol
InChI Key: BODGTNHYRJREMN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-chloropyridin-4-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-chloropyridine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-chloropyridin-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-chloropyridin-4-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and applications .

Properties

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGTNHYRJREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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